![molecular formula C20H18N6O4S B4174356 N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B4174356.png)
N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-4-methoxy-3-nitrobenzamide
Overview
Description
Triazoles are a class of heterocyclic compounds that contain a five-membered aromatic ring with three nitrogen atoms and two carbon atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities . Triazolothiadiazine, a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine, is one of the most essential nuclei owing to their wide range of applications as synthetic intermediates and promising pharmaceuticals .
Molecular Structure Analysis
Triazolothiadiazines have four isomeric structural variants based on the fusion permutations of a five-membered triazole ring with a six-membered thiadiazine ring . The specific molecular structure of the compound you mentioned is not available in the literature I retrieved.Scientific Research Applications
- AKOS001105463 has shown promise as an anticancer agent. Research suggests that it inhibits specific pathways involved in cancer cell proliferation and survival. Studies have investigated its effects on various cancer types, including breast, lung, and colon cancer .
- The compound exhibits anti-inflammatory properties by modulating immune responses. It may be useful in conditions such as rheumatoid arthritis, inflammatory bowel disease, and other autoimmune disorders .
- Some studies have explored AKOS001105463’s potential neuroprotective effects. It may help prevent neuronal damage and reduce oxidative stress in neurodegenerative diseases like Alzheimer’s and Parkinson’s .
- Researchers have investigated AKOS001105463’s impact on cardiovascular health. It may have vasodilatory effects, potentially benefiting conditions like hypertension and atherosclerosis .
- Preliminary studies suggest that AKOS001105463 exhibits antimicrobial properties. It could be explored as a potential antibiotic or antifungal agent .
- AKOS001105463 may play a role in metabolic regulation. Research has looked into its effects on glucose metabolism, lipid profiles, and insulin sensitivity .
Anticancer Properties
Anti-Inflammatory Activity
Neuroprotection
Cardiovascular Health
Antimicrobial Activity
Metabolic Disorders
References: Google Scholar. Link
properties
IUPAC Name |
N-[5-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-4-methoxy-3-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O4S/c1-4-17-22-23-20-25(17)24-19(31-20)13-6-5-11(2)14(9-13)21-18(27)12-7-8-16(30-3)15(10-12)26(28)29/h5-10H,4H2,1-3H3,(H,21,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FELGZTUJXGDYCD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)C)NC(=O)C4=CC(=C(C=C4)OC)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-4-methoxy-3-nitrobenzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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